

In-Depth Technical Guide: Spinosyn D Aglycone (CAS No. 149439-79-2)

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Compound of Interest

Compound Name: *Spinosyn D aglycone*

Cat. No.: *B1140632*

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Abstract

Spinosyn D aglycone, with the Chemical Abstracts Service (CAS) number 149439-79-2, is the core tetracyclic macrolide structure of the natural insecticide Spinosyn D.[1] Produced by the fermentation of the soil bacterium *Saccharopolyspora spinosa*, the spinosyn family of compounds, including the commercial product Spinosad (a mixture of Spinosyn A and D), are potent insecticides.[2] However, the biological activity of these compounds is critically dependent on the presence of two sugar moieties attached to the aglycone core. This technical guide provides a comprehensive overview of **Spinosyn D aglycone**, focusing on its chemical properties, synthesis, and biological activity, with a particular emphasis on the significant reduction in insecticidal potency upon removal of the saccharide groups. While the parent compound, Spinosyn D, exerts its neurotoxic effects by targeting nicotinic acetylcholine receptors (nAChRs), the aglycone itself demonstrates markedly diminished activity, underscoring the essential role of the sugar residues in receptor binding and activation. This document serves as a technical resource for researchers in drug discovery, agrochemical development, and natural product chemistry.

Chemical and Physical Properties

Spinosyn D aglycone is a complex macrolide that forms the central scaffold of Spinosyn D. Its chemical and physical properties are summarized in the table below. The molecule is soluble in

organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

Property	Value	Reference
CAS Number	149439-79-2	[2]
Molecular Formula	C25H36O5	[2]
Molecular Weight	416.5 g/mol	
Appearance	White solid	
Purity	>95% by HPLC	
Storage Conditions	-20°C	

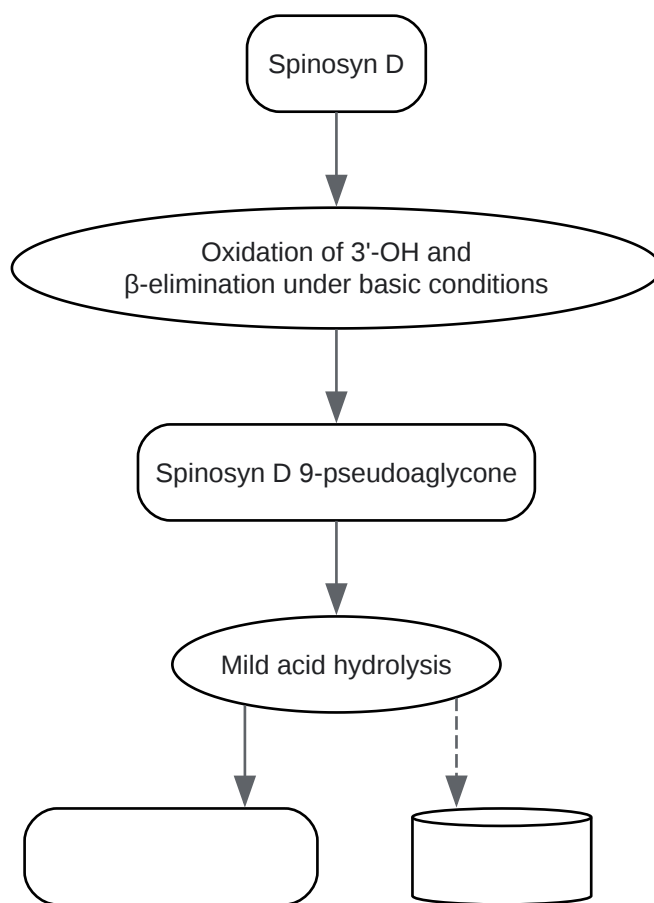
Synthesis and Formation

Spinosyn D aglycone is primarily obtained through the acid-catalyzed hydrolysis of its parent compound, Spinosyn D. The process involves the cleavage of the glycosidic bonds that link the forosamine and tri-O-methylrhamnose sugars to the aglycone core.

A key challenge in the synthesis of **Spinosyn D aglycone** is the potential for decomposition under harsh acidic conditions. Direct, vigorous acid hydrolysis of Spinosyn D can lead to the degradation of the 17-pseudoaglycone intermediate, likely due to the protonation of the 5,6-double bond, which results in the formation of a tertiary carbonium ion and subsequent rearrangements.

A more controlled, two-step method has been described for the preparation of the aglycone from Spinosyn L (3'-O-demethyl Spinosyn D), a closely related analogue. This approach can be adapted for Spinosyn D. The general workflow involves the initial formation of the 9-pseudoaglycone, followed by the hydrolysis of the remaining sugar moiety.

Experimental Workflow for the Formation of Spinosyn D Aglycone



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A generalized workflow for the synthesis of **Spinosyn D aglycone**.

Detailed Experimental Protocol

The following is a generalized protocol based on the method described by Creemer et al. (1998) for the conversion of a related spinosyn to its aglycone. Researchers should optimize conditions for Spinosyn D.

Step 1: Formation of Spinosyn D 9-pseudoaglycone

- **Oxidation:** Spinosyn L (3'-O-demethyl spinosyn D), obtained from fermentation of biosynthetically-blocked mutant strains of *Saccharopolyspora spinosa*, is oxidized to the corresponding 3'-keto-derivative.
- **β-Elimination:** The resulting keto-sugar is then subjected to β-elimination under basic conditions to yield the 9-pseudoaglycone of Spinosyn D.

Step 2: Hydrolysis to **Spinosyn D Aglycone**

- **Acid Hydrolysis:** The forosamine sugar at the 17-position of the 9-pseudoaglycone is readily hydrolyzed under mild acidic conditions to yield the final product, **Spinosyn D aglycone**.
- **Purification:** The reaction mixture is purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the pure aglycone.

Biological Activity and Mechanism of Action

The primary mechanism of action of the parent spinosyns is the disruption of nicotinic acetylcholine receptor (nAChR) function in the insect nervous system. This leads to the excitation of the central nervous system, involuntary muscle contractions, paralysis, and ultimately, the death of the insect.

Crucially, the saccharide moieties of the spinosyns are essential for this potent insecticidal activity. The removal of these sugars to form the aglycone results in a dramatic loss of biological efficacy.

Quantitative Biological Activity Data

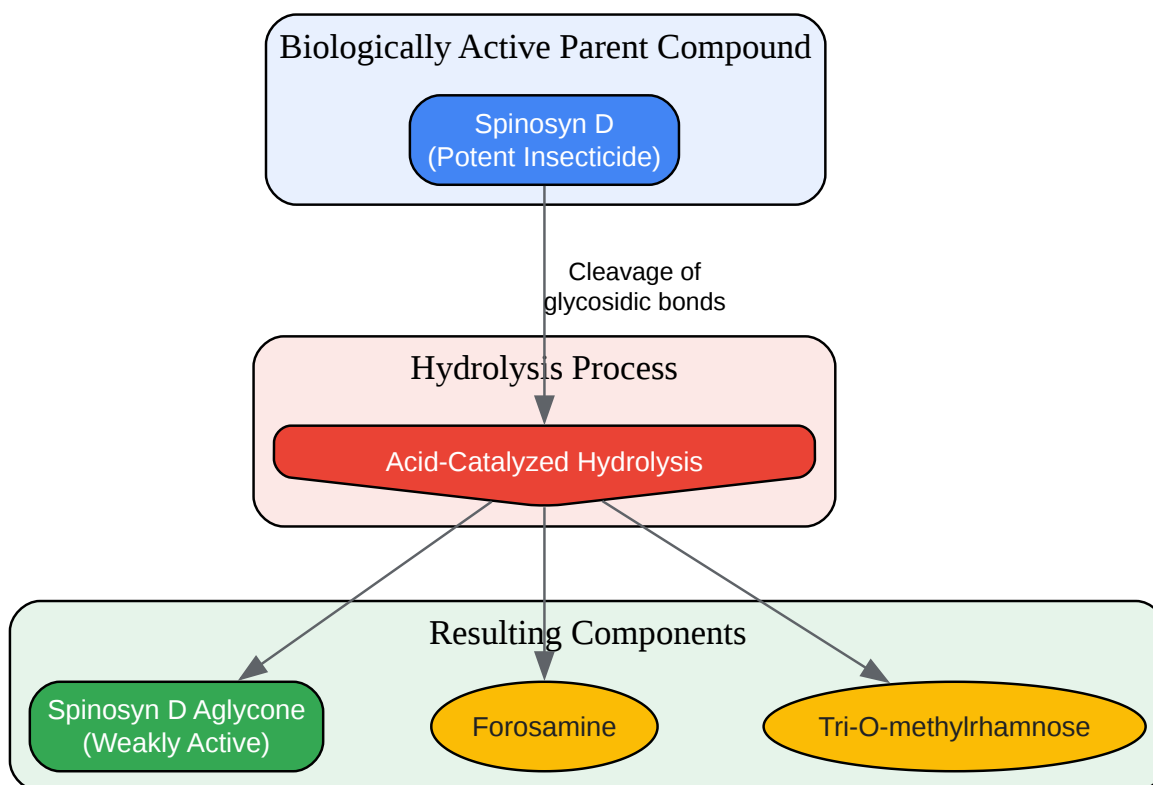
Compound	Organism	Assay	Result	Reference
Spinosyn D Aglycone	Heliothis virescens (tobacco budworm)	Lethal Concentration 50 (LC50)	>64 ppm	
	neonate larvae			

As indicated in the table, **Spinosyn D aglycone** is not lethal to tobacco budworm larvae at concentrations up to 64 ppm, highlighting its weak insecticidal properties compared to the parent compound. This strongly suggests that the aglycone has poor affinity for the nAChR target site.

Signaling Pathway Interaction

There is currently no scientific evidence to suggest that **Spinosyn D aglycone** directly or significantly interacts with any specific signaling pathways to elicit a biological response. The

well-documented mechanism of action of the parent spinosyns on nAChRs is dependent on the presence of the sugar residues. Therefore, a signaling pathway diagram for the aglycone itself is not applicable. Instead, the following diagram illustrates the chemical transformation leading to the formation of the biologically inactive aglycone from the active Spinosyn D.



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Chemical transformation of Spinosyn D to its aglycone and sugar components.

Conclusion

Spinosyn D aglycone (CAS No. 149439-79-2) represents the structural core of the potent insecticide Spinosyn D. While it is a valuable molecule for synthetic and semi-synthetic studies aimed at creating novel spinosyn analogues, its own biological activity is minimal. The profound difference in insecticidal potency between Spinosyn D and its aglycone unequivocally demonstrates the critical role of the forosamine and tri-O-methylrhamnose sugar moieties in the interaction with the nicotinic acetylcholine receptor target. For researchers in drug and pesticide development, the aglycone serves as a fundamental building block and a clear example of

structure-activity relationships, where the glycosylation pattern is the primary determinant of biological function. Further research into the specific interactions of the sugar residues with the nAChR could provide valuable insights for the design of new and more effective insect control agents.

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